![molecular formula C15H13N3O4S B11651910 (5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651910.png)
(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule characterized by its unique structure, which includes a thioxodihydropyrimidine core and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thioxodihydropyrimidine Core: This step involves the condensation of ethyl acetoacetate with thiourea under acidic conditions to form the thioxodihydropyrimidine ring.
Introduction of the Nitro Group: Nitration of the phenyl ring is achieved using a mixture of concentrated nitric and sulfuric acids.
Formation of the Prop-2-en-1-ylidene Moiety: This involves the reaction of the nitrophenyl derivative with an appropriate aldehyde under basic conditions to form the prop-2-en-1-ylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products
Amino derivatives: from the reduction of the nitro group
Thiol derivatives: from the reduction of the thioxo group
Substituted derivatives: from nucleophilic substitution reactions
Applications De Recherche Scientifique
(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of (5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the thioxodihydropyrimidine core can interact with nucleophilic sites in proteins or DNA.
Comparaison Avec Des Composés Similaires
(5Z)-1-ethyl-5-[(2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can be compared with other compounds having similar structural features:
Thioxodihydropyrimidines: These compounds share the thioxodihydropyrimidine core but differ in their substituents, affecting their reactivity and biological activity.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups exhibit similar electron-withdrawing properties, influencing their chemical behavior and interactions.
Prop-2-en-1-ylidene Compounds: These compounds have similar conjugated systems, affecting their stability and reactivity.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C15H13N3O4S |
|---|---|
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
(5Z)-1-ethyl-5-[(Z)-3-(2-nitrophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H13N3O4S/c1-2-17-14(20)11(13(19)16-15(17)23)8-5-7-10-6-3-4-9-12(10)18(21)22/h3-9H,2H2,1H3,(H,16,19,23)/b7-5-,11-8- |
Clé InChI |
LQMOGSZBRIMXNJ-HRTWQDJISA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)NC1=S |
SMILES canonique |
CCN1C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C(=O)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


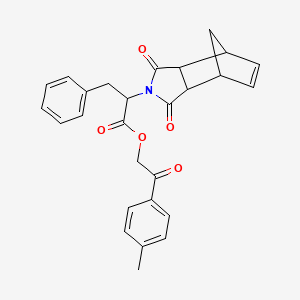
acetate](/img/structure/B11651830.png)
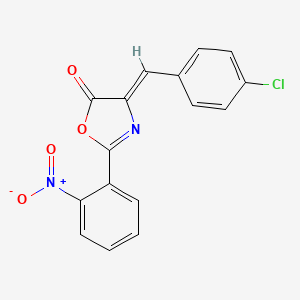
![Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651845.png)
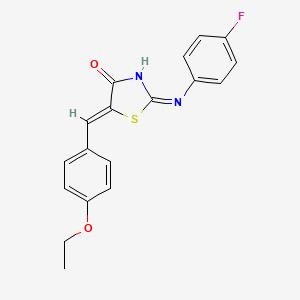
![N-(2-aminoethyl)-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11651854.png)
![6-Amino-3-ethyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11651874.png)
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)
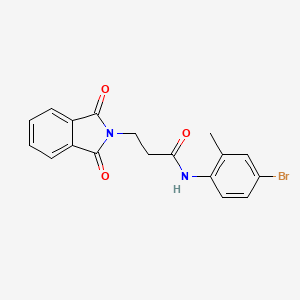
![1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
![2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine](/img/structure/B11651888.png)
![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11651891.png)
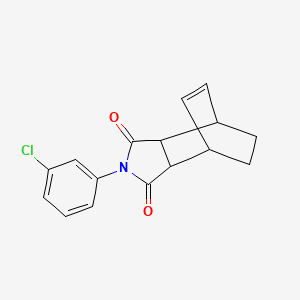
![2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol](/img/structure/B11651904.png)
